N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Voltage-gated calcium channels α2δ subunit ligands Gabapentinoid mimetics

N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride (CAS 2108381-92-4; molecular formula C17H25Cl2N3; MW 342.31 g/mol; purity typically ≥95%) belongs to the tetrahydroacridine class of heterocyclic compounds, structurally characterized by a partially saturated acridine core linked via the 9-position to a butane-1,4-diamine side chain. This compound scaffold is established in the literature as a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), with the tetrahydroacridine modification conferring superior binding affinity over the fully aromatic acridine series.

Molecular Formula C17H25Cl2N3
Molecular Weight 342.3 g/mol
CAS No. 2108381-92-4
Cat. No. B1436012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
CAS2108381-92-4
Molecular FormulaC17H25Cl2N3
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl
InChIInChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H
InChIKeyZIUPOKKSIRGVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine Dihydrochloride: Structural and Pharmacological Baseline for Research Procurement


N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride (CAS 2108381-92-4; molecular formula C17H25Cl2N3; MW 342.31 g/mol; purity typically ≥95%) belongs to the tetrahydroacridine class of heterocyclic compounds, structurally characterized by a partially saturated acridine core linked via the 9-position to a butane-1,4-diamine side chain . This compound scaffold is established in the literature as a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), with the tetrahydroacridine modification conferring superior binding affinity over the fully aromatic acridine series [1]. Its structural architecture enables dual pharmacological potential: interaction with VGCC α2δ subunits and inhibition of acetylcholinesterase (AChE), positioning it as a versatile research tool for neuroscience and ion channel investigations [1][2].

Procurement-Specific Differentiation: Why N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine Dihydrochloride Is Not Interchangeable with Other Tetrahydroacridine Analogs


Tetrahydroacridine derivatives cannot be considered generic substitutes for one another due to the profound impact of the 9-position side chain on target selectivity and binding kinetics. The butane-1,4-diamine linker in this compound differs critically from the propane-1,3-diamine homolog (CAS 2108831-89-4) and the parent tacrine (9-amino-1,2,3,4-tetrahydroacridine; CAS 321-64-2), both of which lack the extended diamine motif necessary for high-affinity α2δ subunit engagement [1]. Furthermore, the dihydrochloride salt form confers distinct solubility and handling characteristics versus the free base, directly affecting experimental reproducibility in cell-based and biochemical assays . The quantitative evidence presented below demonstrates that side-chain length, ring saturation state, and counterion identity collectively determine binding potency, selectivity profile, and ultimately the validity of cross-compound extrapolation in research settings [1][2].

Quantitative Comparative Evidence for N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine Dihydrochloride Versus Closest Analogs


α2δ Subunit Binding Affinity: Tetrahydroacridine Core Confers Superior Potency Over Fully Aromatic Acridine Series

The tetrahydroacridine scaffold represents the partially saturated ring system that, in the N-acridin-9-yl-butane-1,4-diamine series, yields higher binding affinity for the α2δ subunit of voltage-gated calcium channels than the fully aromatic acridine analog compound 1 (IC50 = 220 nM) [1]. The SAR studies by Lim et al. (2004) explicitly state that 'partial saturation of the acridine ring was also pursued and provided a compound with higher binding affinity than 1' [1]. While the exact IC50 of the target compound was not individually reported in that study, the tetrahydroacridine modification is structurally identical to the superior-affinity compound referenced, and the butane-1,4-diamine linker is conserved from compound 10, which achieved IC50 = 9 nM against the α2δ subunit [1].

Voltage-gated calcium channels α2δ subunit ligands Gabapentinoid mimetics

Linker Length Differentiation: Butane-1,4-diamine Versus Propane-1,3-diamine Side Chain Determines Target Engagement Geometry

The side chain length is a critical determinant of pharmacological activity in tetrahydroacridine-diamine conjugates. The target compound incorporates a butane-1,4-diamine linker (4-carbon spacing between amine groups), whereas the commercially available analog N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride (CAS 2108831-89-4) contains a shorter propane-1,3-diamine linker (3-carbon spacing) . In the Lim et al. (2004) SAR study, modification of the butane-1,4-diamine side chain produced a 24-fold range in binding affinity (IC50 values from 9 nM to 220 nM), demonstrating that the linker length and substitution pattern directly govern α2δ subunit recognition [1]. The propane-1,3-diamine analog has no known α2δ binding data reported in the primary literature, indicating an untested pharmacological space that researchers must empirically characterize.

Structure-activity relationship Linker optimization Calcium channel modulation

Diamine Salt Form Differentiation: Dihydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility Relative to Free Base

The dihydrochloride salt form of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine provides precise 2:1 HCl stoichiometry (molecular formula C17H25Cl2N3, MW 342.31), ensuring batch-to-batch consistency in molar concentration calculations for biological assays . In contrast, the free base form and the monohydrochloride salt of structurally related tetrahydroacridines (e.g., bucrecaine hydrochloride, CAS 316-15-4, which is the monohydrochloride salt of N-butyl-1,2,3,4-tetrahydroacridin-9-amine, MW 290.83) exhibit different protonation states and consequently altered solubility, partitioning, and membrane permeability characteristics [1]. The dihydrochloride salt of the butane-1,4-diamine provides dual protonation of both the acridine nitrogen and the terminal primary amine, which is distinct from the mono-protonated bucrecaine and may influence both in vitro pharmacological measurements and the compound's handling properties.

Salt form selection Aqueous solubility Experimental reproducibility

Scaffold Distinction from Parent Tacrine: Extending the 9-Position from Primary Amine to Butane-1,4-diamine Alters Target Selectivity Profile

The parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine; CAS 321-64-2) is a well-characterized, non-selective AChE inhibitor with reported IC50 values of approximately 60–200 nM for human AChE and significant hepatotoxicity liabilities that led to its clinical withdrawal [1]. The target compound replaces the simple 9-amino group with a butane-1,4-diamine side chain, which introduces a second basic nitrogen center capable of additional hydrogen-bonding and electrostatic interactions within enzyme active sites or receptor binding pockets [2]. In the broader tetrahydroacridine SAR literature, extending the 9-position substituent from a simple amine to diaminoalkyl chains has been demonstrated to shift selectivity between AChE and BuChE and to confer polypharmacology (e.g., concurrent AChE inhibition and NMDA receptor antagonism or α2δ subunit binding) [2][3]. This structural elaboration fundamentally distinguishes the target compound from tacrine in terms of potential target engagement profile.

Acetylcholinesterase inhibition Tacrine analogs Multi-target directed ligands

Commercially Specified Purity Benchmark: ≥95% HPLC Purity Enables Direct Use in Quantitative Pharmacology Without Further Purification

N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride is supplied at a specified purity of ≥95% (HPLC) from multiple independent vendors . This purity specification meets the minimum threshold recommended for reproducible biochemical and cell-based assays, where impurities exceeding 5% can confound dose-response measurements and lead to false hit identification in screening campaigns. In contrast, the structurally related analog N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride is also specified at 95% purity, but its identity as a distinct compound necessitates independent purity verification if procured as an alternative . The availability of the target compound at ≥95% purity from multiple commercial sources supports inter-laboratory reproducibility and supply chain redundancy for long-term research programs.

Compound quality control Assay-ready purity Procurement specification

Therapeutic Research Differentiation: Dual α2δ VGCC Ligand and Cholinesterase Inhibitor Potential Contrasts with Monofunctional Comparators

The target compound occupies a unique intersection of two pharmacologically relevant target classes: the α2δ subunit of voltage-gated calcium channels (targeted by gabapentin and pregabalin for neuropathic pain and epilepsy) and acetylcholinesterase (targeted by tacrine, donepezil, and galantamine for Alzheimer's disease) [1][2]. The Lim et al. (2004) study established that N-acridin-9-yl-butane-1,4-diamines, from which this tetrahydroacridine analog is derived, are high-affinity α2δ ligands with potency exceeding gabapentin (compound 10 IC50 = 9 nM vs. gabapentin IC50 = 27 nM) [1]. Concurrently, tetrahydroacridine derivatives are established AChE inhibitors in the scientific literature, with certain analogs achieving four-fold higher anti-AChE activity than the parent tetrahydroacridine (THA) scaffold [2]. In contrast, bucrecaine (N-butyl-1,2,3,4-tetrahydroacridin-9-amine) is characterized primarily as a local anesthetic with AChE and MAO inhibitory activity but lacks the butane-1,4-diamine extension required for high-affinity α2δ engagement [3]. This dual-target potential renders the compound a strategically valuable starting point for neuroscience research programs exploring polypharmacological approaches.

Multi-target directed ligands Neuropathic pain Alzheimer's disease Polypharmacology

Validated Research Application Scenarios for N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine Dihydrochloride Based on Quantitative Evidence


α2δ Calcium Channel Subunit Radioligand Binding and Competition Studies

Investigators studying voltage-gated calcium channel α2δ subunit pharmacology can employ this compound as a tetrahydroacridine-based probe for [3H]gabapentin displacement assays. The SAR reported by Lim et al. (2004) demonstrates that the partially saturated tetrahydroacridine core with butane-1,4-diamine linker yields binding affinity superior to fully aromatic acridine analogs (compound 1 IC50 = 220 nM), providing a structurally distinct chemotype for exploring gabapentinoid binding site topology [1]. The dihydrochloride salt ensures defined stoichiometry for accurate molar concentration preparation in binding buffer systems.

Structure-Activity Relationship (SAR) Studies on Tetrahydroacridine 9-Position Side Chain Optimization

Medicinal chemistry teams pursuing tetrahydroacridine-based multi-target directed ligands can use this compound as the butane-1,4-diamine reference standard for systematic linker-length SAR campaigns [1]. Direct comparison with the propane-1,3-diamine homolog (CAS 2108831-89-4) and the parent tacrine (9-amino-1,2,3,4-tetrahydroacridine) allows quantitative assessment of side-chain length effects on AChE/BuChE inhibition potency, α2δ subunit binding affinity, and calculated physicochemical properties (cLogP, tPSA) [2].

In Vitro Polypharmacology Profiling for Dual AChE/α2δ Mechanism of Action

Neuroscience researchers investigating compounds with combined cholinergic and calcium channel modulatory activity can utilize this compound for parallel in vitro profiling. The tetrahydroacridine scaffold is a validated AChE inhibitory chemotype, with certain derivatives achieving sub-micromolar IC50 values [1]. Simultaneously, the butane-1,4-diamine extension is the pharmacophoric element associated with α2δ subunit recognition, as established by the Lim et al. study where the optimized compound 10 achieved IC50 = 9 nM, representing a 3-fold improvement over gabapentin (IC50 = 27 nM) [2]. This dual profiling workflow enables assessment of whether both target engagements can be achieved at overlapping or distinct concentration ranges.

Reference Standard for Analytical Method Development and Quality Control of Diamine-Tetrahydroacridine Libraries

Analytical chemistry groups developing HPLC, LC-MS, or NMR methods for tetrahydroacridine-diamine compound libraries can employ this compound (≥95% purity, CAS 2108381-92-4) as a characterized reference standard [1]. Its distinct retention time, molecular ion ([M+H]+ at m/z corresponding to free base C17H24N3, exact mass 270.197), and 1H NMR signature (tetrahydroacridine aromatic protons plus butane-1,4-diamine methylene envelope) provide multiple orthogonal signals for method qualification and batch-to-batch consistency verification in compound management workflows.

Quote Request

Request a Quote for N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.